molecular formula C20H20N2O4S B2462259 N-(5-benzylthiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 313469-87-3

N-(5-benzylthiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2462259
CAS No.: 313469-87-3
M. Wt: 384.45
InChI Key: IRCYZKAGYVLCIE-UHFFFAOYSA-N
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Description

N-(5-benzylthiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of this compound features a thiazole ring, a benzyl group, and a trimethoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzylthiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-aminothiazole with benzyl bromide to form 5-benzylthiazole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzylthiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzylthiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it may interfere with the function of kinases or other proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzylthiazol-2-yl)-3,4,5-trimethoxybenzamide is unique due to its trimethoxybenzamide moiety, which imparts specific chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-16-10-14(11-17(25-2)18(16)26-3)19(23)22-20-21-12-15(27-20)9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCYZKAGYVLCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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